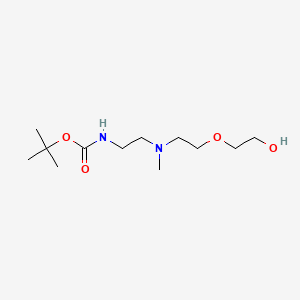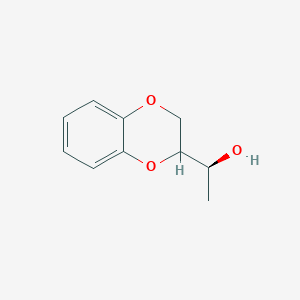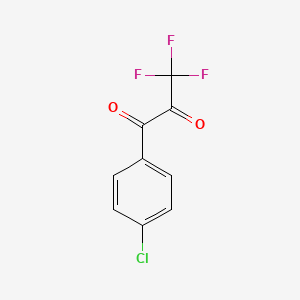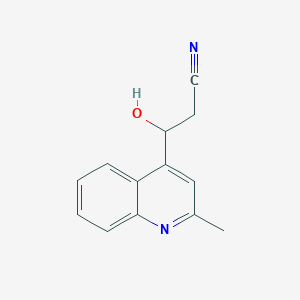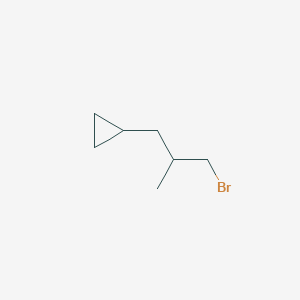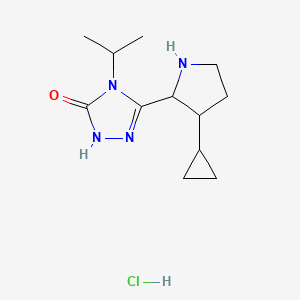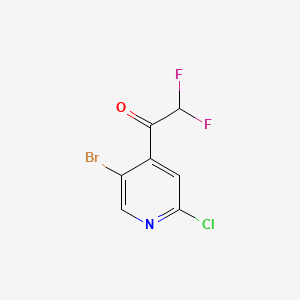
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is a chemical compound with a molecular formula of C7H4BrClF2NO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine, followed by the introduction of difluoroethanone. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentration.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique properties are leveraged for specific applications.
作用機序
The mechanism by which 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: A simpler halogenated pyridine derivative used in similar applications.
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: A related compound with an ethanol group instead of difluoroethanone.
5-Bromo-2-fluoropyridine: Another halogenated pyridine with different halogen atoms.
Uniqueness
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and chlorine atoms along with a difluoroethanone group. This combination of halogens and functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C7H3BrClF2NO |
|---|---|
分子量 |
270.46 g/mol |
IUPAC名 |
1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrClF2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
InChIキー |
SSIYGOPGHXTIRF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)

![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

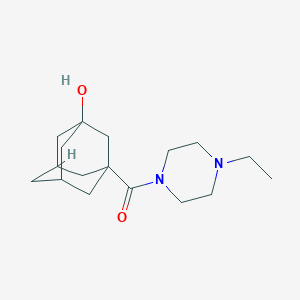
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
